3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
The compound “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide” are not available from the retrieved sources.Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives incorporating the thiadiazole moiety exhibit significant antimicrobial and antifungal properties. For instance, compounds with a thiazole or thiadiazole ring have been reported for their moderate antimicrobial activity against a range of pathogens. This includes efforts to synthesize new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives to explore their potential in combating microbial infections (A. Farag, N. A. Kheder, Y. Mabkhot, 2009; S. Govori, Sabrie Spahiu, Arben Haziri, 2014).
Anticancer Activities
Several studies have highlighted the anticancer potential of compounds featuring thiazole and thiadiazole structures. Novel compounds synthesized from thiazole derivatives have demonstrated significant in vitro anticancer activity against various cancer cell lines. This includes research into thiazole and thiadiazole derivatives as potent anticancer agents, showing promising results in inhibiting the growth of cancer cells, such as hepatocellular carcinoma (S. M. Gomha, Mohamad R. Abdelaziz, et al., 2017).
Agricultural Applications
In addition to medical applications, compounds containing the thiadiazole moiety have been evaluated for their potential in agricultural settings, particularly as fungicides. Their fungicidal activity has been tested against various plant pathogens, showing potential to protect crops from fungal diseases (H. Chen, Z. Li, Y. Han, 2000).
Future Directions
Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on the design and development of new thiazole derivatives, including “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide”, to explore their potential as therapeutic agents. Further studies are also needed to elucidate the exact mechanisms of action of these compounds.
properties
IUPAC Name |
3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-7(2)5-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-3-4-20-10/h3-4,7H,5-6H2,1-2H3,(H,13,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZCEDKINSADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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